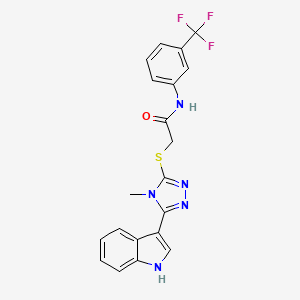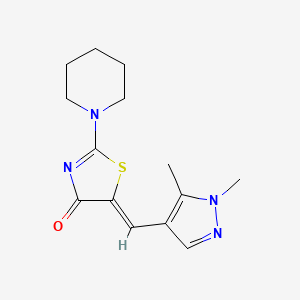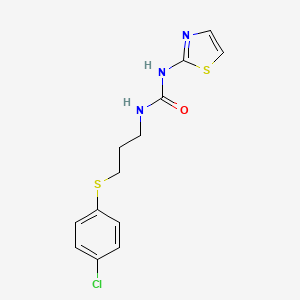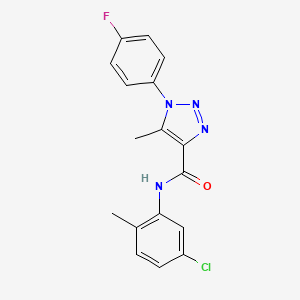
Acide 1-tert-butyl-3-propan-2-ylpyrazole-4-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-Tert-butyl-3-propan-2-ylpyrazole-4-carboxylic acid" is a chemical entity that appears to be a derivative of pyrazole, a heterocyclic aromatic organic compound. The tert-butyl and propan-2-yl groups are substituents on the pyrazole ring, which may influence the compound's reactivity and physical properties. The carboxylic acid functionality suggests potential for further chemical modification or involvement in biochemical processes.
Synthesis Analysis
The synthesis of related tert-butyl pyrazole derivatives has been reported in several studies. A novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, featuring a selective Sandmeyer reaction, which indicates the versatility of tert-butyl pyrazole derivatives in chemical synthesis . Another study describes the synthesis of a tert-butyl pyrazole derivative as an intermediate in the preparation of biologically active compounds, such as crizotinib, highlighting the relevance of such compounds in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of tert-butyl pyrazoles has been studied using X-ray diffraction and NMR spectroscopy. These studies provide insights into the buttressing effect of the tert-butyl substituent on the pyrazole ring and the tautomeric forms that these compounds can adopt in the solid state and in solution . The tert-butyl group is known to influence the steric environment and electronic properties of the molecule, which can affect its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Tert-butyl pyrazole derivatives participate in various chemical reactions. For instance, the synthesis of 3-tert-butyl-7,8-nitropyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones involves nitration and diazotization reactions, indicating that the tert-butyl group can direct regioselective substitutions . The activation of carboxylic acids using tert-butyl carbonates demonstrates the utility of tert-butyl derivatives in peptide synthesis . Additionally, the removal of the tert-butyl group from pyrazoles has been achieved using sulfuric acid, which could be relevant for post-synthetic modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl pyrazole derivatives are influenced by the presence of the tert-butyl group and other substituents. For example, the tert-butyl group can increase the bulkiness of the molecule, affecting its solubility and crystallization behavior. The carboxylic acid functionality provides an acidic character and the potential for hydrogen bonding, which can be significant in the compound's solubility and reactivity. The synthesis and characterization of tert-butyl pyrazole derivatives often involve spectroscopic techniques such as NMR, IR, and mass spectrometry, which are crucial for confirming the structure and purity of these compounds .
Applications De Recherche Scientifique
Développement de PROTAC pour la dégradation ciblée des protéines
L’acide 1-tert-butyl-3-propan-2-ylpyrazole-4-carboxylique sert de lien rigide dans le développement de PROTAC (chimères de ciblage de protéolyse). Les PROTAC sont des molécules innovantes conçues pour dégrader sélectivement des protéines spécifiques dans les cellules. Voici comment cela fonctionne :
Orientations Futures
The future directions of “1-Tert-butyl-3-propan-2-ylpyrazole-4-carboxylic acid” and similar compounds could involve further exploration and development of novel and potent chemical entities by combining both imidazole and benzimidazole scaffolds. This could potentially revolutionize the world of medicine in the next century .
Propriétés
IUPAC Name |
1-tert-butyl-3-propan-2-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)9-8(10(14)15)6-13(12-9)11(3,4)5/h6-7H,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFSEIBNJGEORT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1C(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide](/img/structure/B2509829.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2509835.png)
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2509837.png)







![N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2509848.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2509849.png)